

# FT-IR spectrum of 3-Chloro-5-fluoro-2-methoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 3-Chloro-5-fluoro-2-methoxybenzaldehyde

**CAS No.:** 82129-41-7

**Cat. No.:** B1601505

[Get Quote](#)

Technical Monograph: Vibrational Spectroscopy of **3-Chloro-5-fluoro-2-methoxybenzaldehyde**

## Abstract

This technical guide provides an in-depth analysis of the Fourier Transform Infrared (FT-IR) spectrum of **3-Chloro-5-fluoro-2-methoxybenzaldehyde** (CAS 82129-41-7). Designed for medicinal chemists and analytical scientists, this document moves beyond simple peak listing to explore the vibrational mechanics governed by the molecule's specific 1,2,3,5-substitution pattern. We detail the diagnostic bands required for structural validation, differentiating this scaffold from common impurities like its phenolic precursor (3-chloro-5-fluoro-2-hydroxybenzaldehyde) or regioisomers.

## Molecular Architecture & Vibrational Logic

To interpret the spectrum accurately, one must first deconstruct the molecule's electronic environment. The compound features a benzene ring substituted at four positions, creating a highly specific dipole and steric environment.

- **Electronic Push-Pull:** The electron-withdrawing aldehyde (-CHO) and halogens (-Cl, -F) compete with the electron-donating methoxy group (-OCH<sub>3</sub>).
- **Steric Locking:** The bulky chlorine atom at position 3 and the methoxy group at position 2 create steric strain, likely forcing the methoxy group out of coplanarity with the ring, or locking the aldehyde conformation. This influences the carbonyl stretching frequency.<sup>[1][2][3]</sup>
- **The "Fingerprint" Region:** The 1,2,3,5-substitution pattern leaves two isolated aromatic protons (H-4 and H-6), resulting in distinct out-of-plane (OOP) bending vibrations that serve as a confirmation of regiochemistry.

## Diagnostic Spectral Analysis

The following analysis breaks down the spectrum into three critical zones. Frequencies are derived from empirical correlation tables for polysubstituted benzenes and analogous halogenated benzaldehydes <sup>[1][2]</sup>.

### Zone 1: High Frequency (4000 – 2500 cm<sup>-1</sup>)

- **Aromatic C-H Stretch (3100 – 3000 cm<sup>-1</sup>):** Weak, sharp bands characteristic of unsaturated C-H bonds.
- **Aliphatic C-H Stretch (3000 – 2800 cm<sup>-1</sup>):** Derived from the methoxy (-OCH<sub>3</sub>) group. Look for asymmetric (~2960 cm<sup>-1</sup>) and symmetric (~2840 cm<sup>-1</sup>) methyl stretches.
- **Aldehyde C-H Fermi Doublet (2850 & 2750 cm<sup>-1</sup>):** The defining feature of an aldehyde. The overtone of the C-H bending vibration resonates with the fundamental C-H stretch, splitting the band into two. The lower frequency band (~2750 cm<sup>-1</sup>) is usually distinct and separated from the aliphatic region.

### Zone 2: The Double Bond Region (1800 – 1500 cm<sup>-1</sup>)

- **Carbonyl C=O Stretch (1695 – 1680 cm<sup>-1</sup>):**
  - **Mechanism:** Conjugation with the benzene ring lowers the frequency from the standard aliphatic 1725 cm<sup>-1</sup>.

- Shift Factor: The ortho-methoxy group typically exerts an electron-donating resonance effect, which would lower the frequency further. However, the meta-fluorine and ortho-chlorine are electron-withdrawing (inductive effect), which tends to increase the bond order. The observed band is a balance of these forces, typically appearing sharp and strong near  $1685\text{ cm}^{-1}$ .
- Aromatic Ring Skeletal Vibrations ( $1600, 1580, 1475\text{ cm}^{-1}$ ): The "breathing" modes of the benzene ring. The  $1580\text{ cm}^{-1}$  band is often enhanced by conjugation with the carbonyl.

### Zone 3: The Fingerprint & Heteroatom Region ( $1500 - 600\text{ cm}^{-1}$ )

- Aryl-Alkyl Ether (C-O-C) ( $1260 - 1240\text{ cm}^{-1}$ ): The asymmetric stretching of the C-O bond connecting the ring to the methoxy group. This is often one of the strongest bands in the spectrum.
- Aryl Fluoride (C-F) Stretch ( $1250 - 1100\text{ cm}^{-1}$ ): C-F stretches are very strong and broad. In this molecule, the C-F band likely overlaps significantly with the ether C-O stretch, creating a complex, high-intensity envelope in the  $1200\text{ cm}^{-1}$  region.
- Aryl Chloride (C-Cl) Stretch ( $1080 - 1000\text{ cm}^{-1}$ ): A distinct band, typically sharper than C-F but weaker.
- Isolated Ar-H OOP Bending ( $890 - 860\text{ cm}^{-1}$ ): Crucial for confirming the substitution pattern. Since H-4 and H-6 are isolated (no adjacent protons), they typically show a strong band in this higher-frequency OOP range, distinguishable from ortho-disubstituted patterns (which appear near  $750\text{ cm}^{-1}$ ).

## Summary Data Table

Functional Group	Vibration Mode	Frequency Range (cm <sup>-1</sup> )	Intensity	Diagnostic Note
Aldehyde	C-H Stretch (Fermi Resonance)	2860–2840 & 2760–2740	Medium	"Rabbit ears" shape; 2750 cm <sup>-1</sup> is key ID.
Methoxy (-OCH <sub>3</sub> )	C-H Stretch (Aliphatic)	2970–2840	Medium	Overlaps with upper Fermi band.
Carbonyl	C=O Stretch	1695–1680	Strong	Conjugated; position affected by -F/-Cl induction.
Benzene Ring	C=C Skeletal Stretch	1590, 1575, 1480	Med-Strong	Confirm aromaticity.
Aryl Ether	C-O Asymmetric Stretch	1260–1240	Very Strong	Major peak; confirms O-methylation.
Aryl Fluoride	C-F Stretch	1250–1150	Strong	Broad; likely merges with ether band.
Aryl Chloride	C-Cl Stretch	1080–1030	Medium	In-plane vibration characteristic of Cl.
Substituted Ring	C-H Out-of-Plane Bend	890–860	Strong	Indicates isolated protons (1,2,3,5-pattern).

## Experimental Protocol: Self-Validating Workflow

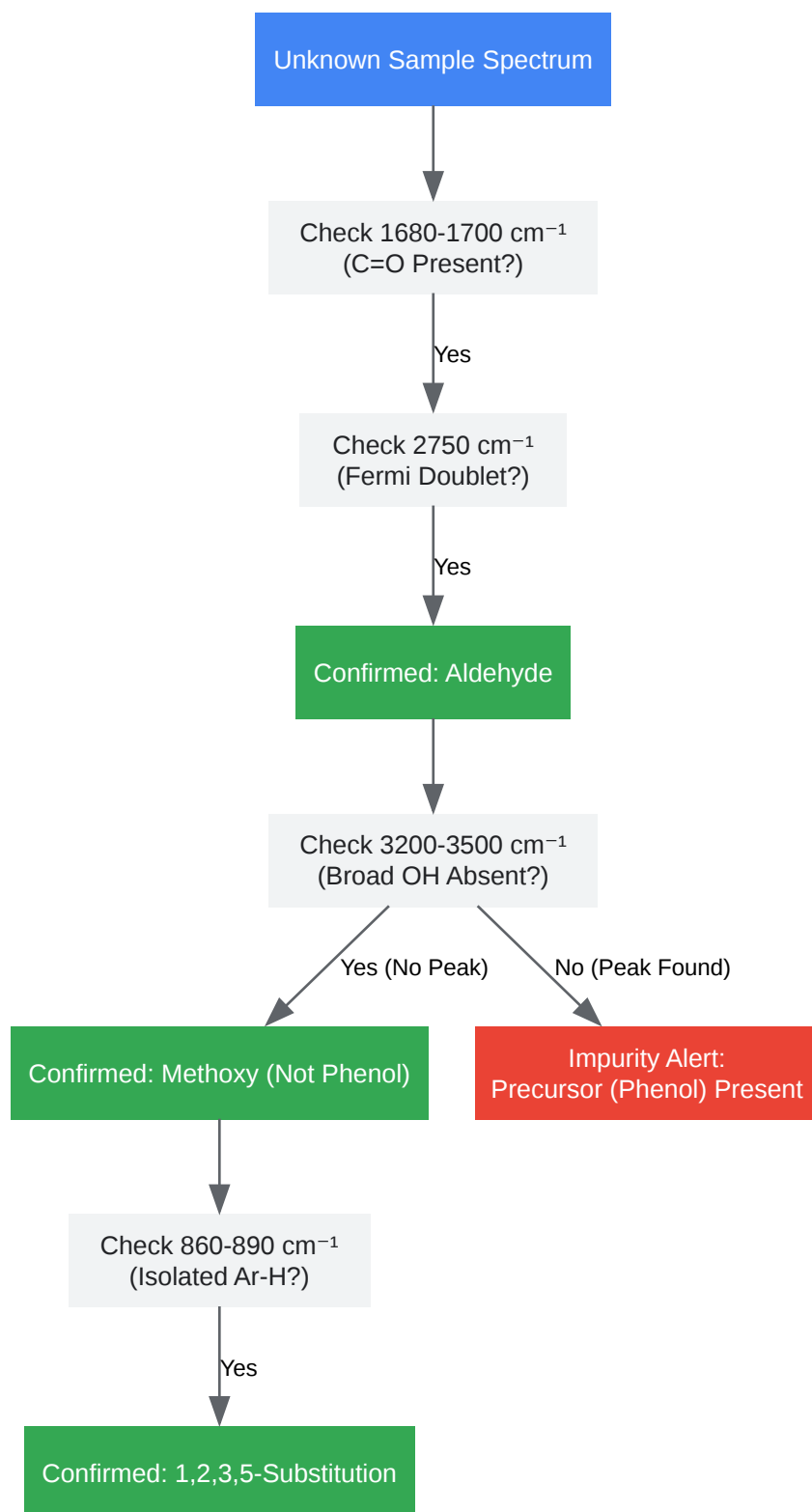
To ensure data integrity (E-E-A-T), the following protocol uses an Attenuated Total Reflectance (ATR) method, which is superior to KBr pellets for halogenated organics due to moisture exclusion.

## Step-by-Step Methodology

- System Validation:
  - Run a background scan (air) to remove CO<sub>2</sub> (2350 cm<sup>-1</sup>) and H<sub>2</sub>O vapor traces.
  - Validation Check: Ensure the baseline is flat at 100% transmittance before loading the sample.
- Sample Preparation:
  - Place ~5 mg of solid **3-Chloro-5-fluoro-2-methoxybenzaldehyde** onto the diamond crystal.
  - Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 N).
  - Causality: High pressure ensures intimate contact between the crystal and the rigid crystalline lattice of the halogenated benzaldehyde, maximizing the evanescent wave penetration.
- Acquisition:
  - Resolution: 4 cm<sup>-1</sup>.
  - Scans: 32 (minimum) to improve Signal-to-Noise (S/N) ratio.
  - Range: 4000 – 600 cm<sup>-1</sup>.
- Post-Run Validation (The "Phenol Check"):
  - Inspect the 3500–3200 cm<sup>-1</sup> region.[\[1\]](#)[\[3\]](#)[\[4\]](#)
  - Pass: Flat baseline.
  - Fail: Broad absorption indicates the presence of 3-chloro-5-fluoro-2-hydroxybenzaldehyde (unreacted precursor) or moisture. The absence of the O-H stretch is the primary purity check for the methoxy product.

## Visualization: Structural Verification Logic

The following diagram illustrates the logical flow for confirming the identity of the molecule using spectral data.



[Click to download full resolution via product page](#)

Figure 1: Decision tree for spectral validation of **3-Chloro-5-fluoro-2-methoxybenzaldehyde**, highlighting critical exclusion criteria for phenolic impurities.

## References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on empirical correlation tables for aryl halides and aldehydes).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific C-F and C-Cl frequency ranges).
- National Institutes of Health (NIH) - PubChem. (n.d.). 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (Precursor Data). Retrieved from [[Link](#)] (Used for differential analysis of the hydroxy- impurity).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [www2.chem.wisc.edu](http://www2.chem.wisc.edu) [[www2.chem.wisc.edu](http://www2.chem.wisc.edu)]
- 2. Infrared Frequency Lookup Tool - Specac Ltd [[specac.com](http://specac.com)]
- 3. Characteristic Infrared Absorptions [[wiredchemist.com](http://wiredchemist.com)]
- 4. [eng.uc.edu](http://eng.uc.edu) [[eng.uc.edu](http://eng.uc.edu)]
- To cite this document: BenchChem. [FT-IR spectrum of 3-Chloro-5-fluoro-2-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601505/docs#ft-ir-spectrum-of-3-chloro-5-fluoro-2-methoxybenzaldehyde>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)